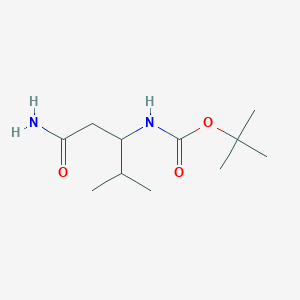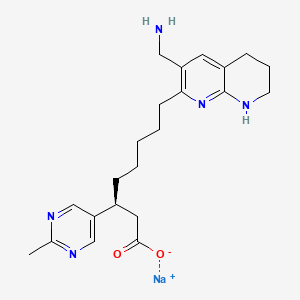
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide(Mixture of diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide (Mixture of diastereomers) is a stable isotope-labeled compound. It is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is used in pharmaceutical toxicology and research to study the metabolism and pharmacokinetics of ketoprofen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves the incorporation of stable isotopes, such as carbon-13 and deuterium, into the ketoprofen molecule. The synthetic route typically includes the esterification of ketoprofen with glucuronic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the formation of the desired diastereomers .
Industrial Production Methods
Industrial production of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to obtain high-purity compounds. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and degradation products of ketoprofen.
Biology: It helps in understanding the biological effects and interactions of ketoprofen at the cellular level.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: It is used in the development and testing of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves its metabolism into active and inactive metabolites. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The compound inhibits these enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
類似化合物との比較
Similar Compounds
Ketoprofen Acyl-b-D-glucuronide: Similar in structure but without the stable isotope labeling.
Ibuprofen Acyl-b-D-glucuronide: Another NSAID metabolite with similar pharmacokinetic properties.
Naproxen Acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID with similar applications.
Uniqueness
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and dynamics of ketoprofen, making it a crucial tool in pharmaceutical research .
特性
分子式 |
C22H22O9 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1/i1+1D3 |
InChIキー |
PBTXSZZKPHBHMA-FEXXFAMHSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)


![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)



![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
